molecular formula C25H26N4O2S B10879976 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10879976
M. Wt: 446.6 g/mol
InChI Key: PVRYLVJATWSIHT-KQWNVCNZSA-N
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Description

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound that features a unique structure combining an indole, piperazine, and thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized by reacting benzyl chloride with indole in the presence of a base such as potassium carbonate.

    Synthesis of the Thiazolone Core: The thiazolone core is prepared by reacting thiosemicarbazide with α-haloketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazolone core in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Formation of substituted indole or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5Z)-5-[(1-phenyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing better interaction with lipid membranes, while the piperazine and thiazolone moieties contribute to its bioactivity.

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C25H26N4O2S/c30-15-14-27-10-12-28(13-11-27)25-26-24(31)23(32-25)16-20-18-29(17-19-6-2-1-3-7-19)22-9-5-4-8-21(20)22/h1-9,16,18,30H,10-15,17H2/b23-16-

InChI Key

PVRYLVJATWSIHT-KQWNVCNZSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2

Origin of Product

United States

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